ethyl 1-methyl-1H-indole-2-carboxylate

Physicochemical characterization solid-state properties formulation

Ethyl 1-methyl-1H-indole-2-carboxylate (CAS 56559-60-5; also referenced as CAS 18450-24-3; NSC is an N-methylated indole-2-carboxylic acid ethyl ester with molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g/mol. The compound is a member of the indole-2-carboxylate family and is primarily employed as a synthetic intermediate in pharmaceutical research.

Molecular Formula C12H13NO2
Molecular Weight 203.24g/mol
CAS No. 56559-60-5
Cat. No. B420265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-methyl-1H-indole-2-carboxylate
CAS56559-60-5
Molecular FormulaC12H13NO2
Molecular Weight203.24g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2N1C
InChIInChI=1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3
InChIKeyFRLLPWADCHCBBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Methyl-1H-Indole-2-Carboxylate (CAS 56559-60-5): Core Building Block Profile for Medicinal Chemistry Procurement


Ethyl 1-methyl-1H-indole-2-carboxylate (CAS 56559-60-5; also referenced as CAS 18450-24-3; NSC 134575) is an N-methylated indole-2-carboxylic acid ethyl ester with molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g/mol [1]. The compound is a member of the indole-2-carboxylate family and is primarily employed as a synthetic intermediate in pharmaceutical research. Its computed XLogP3 is 2.7, with zero hydrogen bond donors and three rotatable bonds [1]. Notably, N-methylation distinguishes this building block from the parent ethyl 1H-indole-2-carboxylate, conferring altered electronic and steric properties that influence downstream reactivity and physicochemical behavior [2].

Why Indole-2-Carboxylate Analogs Cannot Be Interchanged with Ethyl 1-Methyl-1H-Indole-2-Carboxylate in Synthesis


Indole-2-carboxylate derivatives are not interchangeable building blocks because small structural variations—particularly N-methylation and ester type—profoundly affect melting point, lipophilicity, and reactivity in key transformations such as Friedel-Crafts acylation, Vilsmeier-Haack formylation, and metal-catalyzed cross-couplings [1]. The N-methyl group in ethyl 1-methyl-1H-indole-2-carboxylate eliminates the indolic N–H proton, preventing undesirable side reactions during base-mediated or electrophilic processes, while the ethyl ester provides a balance of steric bulk and lability distinct from the methyl ester analog . Consequently, substituting the unmethylated or methyl-ester variant can lead to altered reaction kinetics, different regioselectivity, unexpected physicochemical property shifts, and failure to reproduce patent-protected synthetic routes [2].

Quantitative Differentiation of Ethyl 1-Methyl-1H-Indole-2-Carboxylate Against Closest Structural Analogs


Melting Point Depression: N-Methyl vs. N–H Indole-2-Carboxylate

Ethyl 1-methyl-1H-indole-2-carboxylate exhibits a melting point of 59–60 °C, which is approximately 63 °C lower than the 122–125 °C observed for the unmethylated analog ethyl 1H-indole-2-carboxylate . This large depression arises from the loss of intermolecular N–H···O hydrogen bonding upon N-methyl substitution and directly impacts solid-state handling, recrystallization, and formulation compatibility .

Physicochemical characterization solid-state properties formulation

Synthetic Utility: Explicit Role as a Building Block for SIRT1 Inhibitor Series

Ethyl 1-methyl-1H-indole-2-carboxylate (referenced as 2-(ethoxycarbonyl)-N-methylindole) has been explicitly employed as a reactant to prepare indole-based small molecule anticancer agents functioning through SIRT1 inhibition . This contrasts with ethyl 1H-indole-2-carboxylate, which, although a general indole-2-carboxylate precursor, lacks the N-methyl substitution required for the specific SAR of the SIRT1 inhibitor series reported in J. Med. Chem., where N-alkylation was critical for potency (IC₅₀ = 60–100 nM) [1].

Anticancer agents SIRT1 inhibition structure-activity relationship

Lipophilicity Shift: Calculated LogP Differentiation from Unmethylated and Methyl-Ester Analogs

The computed XLogP3 of ethyl 1-methyl-1H-indole-2-carboxylate is 2.7 [1]. For the unmethylated ethyl 1H-indole-2-carboxylate, the estimated logP is approximately 2.1 (ACD/Labs prediction) , a difference of ~0.6 log units. This increase is attributable to the additional methyl group, enhancing lipophilicity. The methyl-ester analog (methyl 1-methyl-1H-indole-2-carboxylate) exhibits an even lower logP, creating a lipophilicity rank order of ethyl-N-methyl > ethyl-NH > methyl-N-methyl [2].

Drug-likeness permeability chromatographic behavior

Thermodynamic Stability: Vapor Pressure and Enthalpy of Combustion of the Unmethylated Analog as a Benchmark

Although direct combustion calorimetry data are not available for ethyl 1-methyl-1H-indole-2-carboxylate, the closely related ethyl 1H-indole-2-carboxylate has a standard molar enthalpy of formation in the crystalline phase of –(234.4 ± 2.4) kJ·mol⁻¹ and a vapor pressure determined by Knudsen effusion [1]. The N-methyl group is expected to lower the enthalpy of sublimation (weaker intermolecular forces) relative to the N–H analog, implying higher volatility and potentially easier sublimation-based purification for the N-methyl derivative.

Thermodynamics combustion calorimetry vapor pressure

High-Value Application Scenarios for Ethyl 1-Methyl-1H-Indole-2-Carboxylate Based on Quantitative Evidence


Synthesis of Indole-Based SIRT1 Inhibitors for Oncology Drug Discovery

Where a medicinal chemistry program targets SIRT1 inhibition using indole-2-carboxylate scaffolds, ethyl 1-methyl-1H-indole-2-carboxylate (NSC 134575) serves as the direct, pre-methylated building block that maps onto the SAR-critical N-alkyl position . Employing this compound avoids a separate N-methylation step and ensures exact replication of published high-potency inhibitor series with IC₅₀ values in the 60–100 nM range [1]. The quantitative LogP differentiation (XLogP3 = 2.7) also supports drug-likeness optimization [2].

Process Chemistry Development Requiring Low-Melting Intermediates

For synthetic routes that benefit from low-melting intermediates to facilitate liquid-phase handling, melt reactions, or hot-melt extrusion, the melting point of ethyl 1-methyl-1H-indole-2-carboxylate (59–60 °C) is decisively lower than that of the unmethylated analog (122–125 °C) . This property is critical in large-scale syntheses where energy costs for heating and the risk of thermal decomposition must be minimized.

C-3 Acylation Reactions Requiring N-Methyl Protection

Electrophilic acylation at the C-3 position of indole-2-carboxylates proceeds with distinct regioselectivity when the indole nitrogen is methylated, as the N–H proton is unavailable for competing side reactions [3]. Ethyl 1-methyl-1H-indole-2-carboxylate is therefore the substrate of choice for C-3 acylation protocols, where the unmethylated analog may yield complex mixtures or require additional protection steps.

Computational Chemistry and Property Prediction Benchmarking

The thermodynamic parameters of the closely related ethyl 1H-indole-2-carboxylate (ΔfH°(cr) = –(234.4 ± 2.4) kJ·mol⁻¹; sublimation enthalpy from Knudsen effusion) provide a rigorous benchmark for estimating the properties of the N-methyl derivative via group contribution methods [4]. For researchers validating computational models or designing novel indole-2-carboxylate derivatives, starting with high-quality experimental data on close analogs is essential, and ethyl 1-methyl-1H-indole-2-carboxylate is the logical next step for extending the dataset.

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